8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,4-dimethyl-
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Overview
Description
(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[321]oct-6-en-3-one is a bicyclic organic compound with a unique structure that includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. The choice of solvents, catalysts, and purification methods are critical to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicinal chemistry, (1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one is explored for its potential therapeutic applications. Its derivatives could serve as lead compounds in the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism by which (1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one include other bicyclic compounds with oxabicyclo ring systems. Examples include:
- (1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]octane
- (1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-2-one
Uniqueness
The uniqueness of (1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C9H12O2/c1-5-7-3-4-8(11-7)6(2)9(5)10/h3-8H,1-2H3 |
InChI Key |
KGNKVSYYNPTFNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C=CC(O2)C(C1=O)C |
Origin of Product |
United States |
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